molecular formula C17H17N5O3 B2881610 8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 893367-49-2

8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

カタログ番号: B2881610
CAS番号: 893367-49-2
分子量: 339.355
InChIキー: AJVDPRRPDIQCGO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

8-(3-Methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a tricyclic imidazo[2,1-f]purine-dione core. Key structural features include:

  • A 3-methoxyphenyl group at position 8, contributing to aromatic interactions with target receptors.
  • Methyl substituents at positions 1, 3, and 7, enhancing metabolic stability and modulating lipophilicity.

特性

IUPAC Name

6-(3-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-10-9-21-13-14(19(2)17(24)20(3)15(13)23)18-16(21)22(10)11-6-5-7-12(8-11)25-4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVDPRRPDIQCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Mode of Action

The compound interacts with its targets by inhibiting their activities. It’s worth noting that the most potent compound against tumor cell lines only showed weak inhibition (63±18%) toward DHFR.

Pharmacokinetics

It’s known that nonclassical antifolates, such as this compound, are generally more lipophilic and enter cells through passive diffusion. This could potentially impact the compound’s ADME properties and bioavailability.

生物活性

8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that belongs to the class of imidazopyrimidines. Its unique structure and functional groups make it a subject of interest in pharmacological research, particularly for its potential biological activities.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C19H22N6O3
  • Molecular Weight : 382.4 g/mol
  • CAS Number : 923152-13-0

The structure includes a methoxyphenyl group and multiple methyl substitutions on the imidazo[2,1-f]purine core, which contribute to its biological activity.

Research indicates that this compound interacts with several critical biological targets:

  • Dihydrofolate Reductase (DHFR) : Inhibition of this enzyme disrupts folate metabolism, which is crucial for DNA synthesis.
  • Thymidylate Synthase (TS) : This enzyme is essential for DNA replication and repair.
  • Aminoimidazole Carbonamide Ribonucleotide Transformylase (AICARFT) : Inhibition can affect nucleotide synthesis pathways.

The compound's action leads to apoptosis and cell cycle arrest in the S-phase, particularly in cancer cells. The most potent compounds in this class have shown significant inhibitory effects on tumor cell lines while exhibiting selective toxicity towards cancerous cells compared to non-tumorigenic cells .

Antitumor Activity

Studies have demonstrated that this compound exhibits promising antitumor activity. For instance:

  • In vitro Studies : The compound has shown effective inhibition of cell proliferation in various cancer cell lines. It induced G2/M phase arrest and apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
Cell LineIC50 (µM)Mechanism of Action
MCF-752Induces apoptosis and G2/M arrest
MDA-MB-23174Inhibits tubulin polymerization

Other Biological Activities

Beyond its antitumor properties, the compound may also exhibit:

  • Antimicrobial Activity : Similar compounds in its class have shown activity against various bacterial strains.
  • Enzyme Inhibition : The compound's interaction with enzymes involved in nucleotide metabolism suggests potential applications in treating diseases related to dysregulated cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is likely lipophilic and can enter cells via passive diffusion. This characteristic enhances its bioavailability and therapeutic potential.

Case Studies

Several studies have evaluated the efficacy of this compound:

  • Study on Breast Cancer Cells : A study reported that the compound induced significant apoptosis in MCF-7 cells with an IC50 value of 52 nM. The mechanism involved targeting tubulin dynamics leading to mitotic catastrophe .
  • Comparative Study with Other Derivatives : Research comparing various imidazopyrimidine derivatives highlighted that modifications in the methoxy group significantly influenced biological activity. The presence of the methoxyphenyl group was crucial for enhancing antitumor efficacy .

類似化合物との比較

Key Findings :

  • 5-HT1A Affinity : Substituents like trifluoromethyl (AZ-861) or extended alkyl-piperazine chains (Compound 3i) enhance 5-HT1A binding. The target compound’s 3-methoxyphenyl group may offer moderate affinity, though direct data is unavailable.
  • Selectivity: Piperazine-containing derivatives (e.g., AZ-853, 3i) show dual 5-HT1A/5-HT7 activity, while non-piperazine analogs (e.g., CB11) target unrelated pathways like PPARγ .

Pharmacokinetic and Pharmacodynamic Profiles

Compound Name/ID Metabolic Stability (HLM) Lipophilicity (logP) Brain Penetration In Vivo Efficacy (FST)
AZ-853 Moderate 3.2 High ED50: 1.5 mg/kg
AZ-861 Moderate 3.8 Moderate ED50: 2.5 mg/kg
Compound 3i High 4.1 High Active at 2.5 mg/kg
Compound 4b High 2.9 Moderate Active at 1.25 mg/kg

Key Findings :

  • Brain Penetration : AZ-853’s fluorophenyl group enhances blood-brain barrier penetration compared to AZ-861’s bulkier trifluoromethyl group .

Research Findings and Clinical Implications

Antidepressant and Anxiolytic Efficacy

  • Compound 3i : Reduced immobility time in the Forced Swim Test (FST) by 60% at 2.5 mg/kg, surpassing imipramine. Anxiolytic effects at 2.5 mg/kg were stronger than diazepam .
  • AZ-853/AZ-861 : Both compounds showed antidepressant-like effects, but AZ-853’s superior brain penetration correlated with higher potency .

Side Effect Profiles

  • AZ-853: Induced weight gain and reduced systolic blood pressure due to α1-adrenolytic activity .
  • AZ-861 : Caused lipid metabolism disturbances without weight changes .
  • Compound 4b: No anticholinergic effects, but weak sedation at high doses .

Q & A

Q. What are the key considerations for synthesizing 8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with high purity?

  • Methodological Answer : Synthesis requires multi-step optimization, starting with the imidazo[2,1-f]purine core. Critical parameters include:
  • Temperature control (e.g., 60–80°C for cyclization steps) to avoid side reactions.
  • Solvent selection (e.g., dichloromethane or ethanol for solubility and stability).
  • Catalyst use (e.g., palladium catalysts for coupling reactions involving the 3-methoxyphenyl group).
    Post-synthesis, HPLC and NMR are essential to confirm purity (>95%) and structural integrity .

Q. How is the molecular structure of this compound characterized, and what functional groups influence its reactivity?

  • Methodological Answer : Structural characterization employs:
  • NMR spectroscopy (¹H and ¹³C) to map substituents, particularly the 3-methoxyphenyl and methyl groups.
  • Mass spectrometry (HRMS) to verify the molecular formula (C₁₉H₂₁N₅O₃).
    Key reactive sites include the purine-dione core (prone to nucleophilic attacks) and the methoxy group (influences solubility and hydrogen bonding) .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or phosphatase targets due to the purine core’s ATP-mimetic properties). Use:
  • Fluorescence polarization to measure binding affinity.
  • Cell viability assays (e.g., MTT) for cytotoxicity screening.
    Dose-response curves (IC₅₀ values) should be validated with triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity across studies be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Variability in assay conditions (e.g., pH, serum concentration). Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment).
  • Structural degradation : Conduct stability studies (e.g., LC-MS under light/heat stress) to rule out compound decomposition.
    Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics if fluorescence assays yield discrepancies) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer : Improve bioavailability via:
  • Prodrug modification : Introduce ester groups at the 3-methoxy position to enhance membrane permeability.
  • Cosolvent systems (e.g., PEG-400 + water) for intravenous administration.
    Monitor plasma half-life using LC-MS/MS and compare with computational ADMET predictions (e.g., SwissADME) .

Q. How does the 3-methoxyphenyl substituent affect structure-activity relationships (SAR) compared to analogs?

  • Methodological Answer : The 3-methoxyphenyl group enhances:
  • Lipophilicity (logP ~2.5), improving blood-brain barrier penetration.
  • Receptor selectivity : Compare with 2-chlorophenyl or 4-fluorophenyl analogs using molecular docking (e.g., AutoDock Vina).
    SAR studies should quantify binding free energy (ΔG) and correlate with functional assays .

Q. What advanced techniques elucidate its mechanism of action in complex biological systems?

  • Methodological Answer : Employ:
  • Cryo-EM to visualize compound-target interactions at near-atomic resolution.
  • Thermal shift assays (TSA) to identify target proteins by monitoring thermal stability shifts.
  • RNA-seq to profile downstream gene expression changes in treated vs. untreated cells .

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